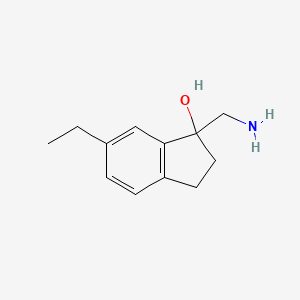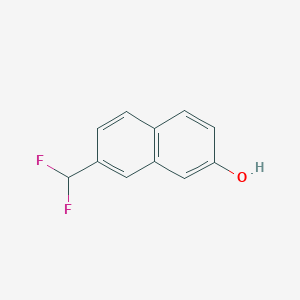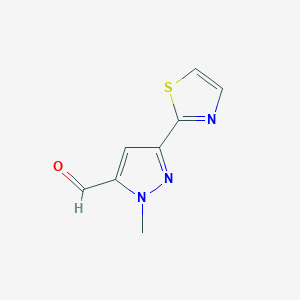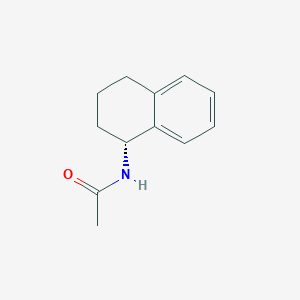
1-(Aminomethyl)-6-ethyl-2,3-dihydro-1H-inden-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Aminomethyl)-6-ethyl-2,3-dihydro-1H-inden-1-ol is an organic compound that belongs to the class of amines It features a unique structure with an aminomethyl group attached to a dihydroindenol skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-6-ethyl-2,3-dihydro-1H-inden-1-ol can be achieved through several methods. One common approach involves the Mannich reaction, where an aldehyde, an amine, and a compound containing an active hydrogen atom react to form the desired aminomethyl derivative. The reaction typically requires acidic or basic conditions and can be carried out in solvents such as ethanol or dioxane .
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic hydrogenation of precursor compounds, followed by aminomethylation. Catalysts such as Raney nickel or platinum oxide can be employed to facilitate these reactions .
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-6-ethyl-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
1-(Aminomethyl)-6-ethyl-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-6-ethyl-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular pathways .
Comparison with Similar Compounds
1-(Aminomethyl)cyclohexaneacetic acid: Similar in structure but with a cyclohexane ring instead of an indene ring.
1-(Aminomethyl)-2,3-dihydro-1H-inden-1-ol: Lacks the ethyl group, making it less hydrophobic.
Uniqueness: 1-(Aminomethyl)-6-ethyl-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both an aminomethyl group and an ethyl group on the dihydroindenol skeleton. This combination imparts distinct chemical and physical properties, making it valuable for specific applications .
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-(aminomethyl)-6-ethyl-2,3-dihydroinden-1-ol |
InChI |
InChI=1S/C12H17NO/c1-2-9-3-4-10-5-6-12(14,8-13)11(10)7-9/h3-4,7,14H,2,5-6,8,13H2,1H3 |
InChI Key |
JJTFAUYMSUPAHI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(CCC2(CN)O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-(7-Methoxy-2H-pyrazolo[3,4-c]pyridin-2-yl)ethanone](/img/structure/B11906333.png)




![2-Chlorooxazolo[5,4-b]pyridine hydrochloride](/img/structure/B11906372.png)
![4,5-Dihydroimidazo[1,2-A]quinolin-7-OL](/img/structure/B11906374.png)

